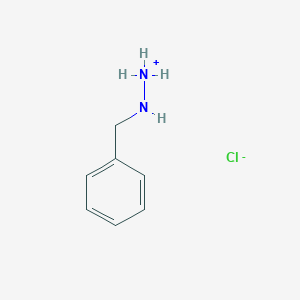![molecular formula C15H14IN3O6 B138121 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid CAS No. 569371-10-4](/img/structure/B138121.png)
4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H14IN3O6 and its molecular weight is 459.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
UBP 301, also known as “4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid” or “NCGC00025285-01”, is a potent and selective antagonist of the kainate receptor . The kainate receptor is a type of ionotropic glutamate receptor in the central nervous system that responds to the neurotransmitter glutamate. UBP 301 has approximately 30-fold selectivity for the kainate receptor over the AMPA receptor .
Mode of Action
As an antagonist, UBP 301 binds to the kainate receptor and blocks its function . This prevents the normal action of glutamate on the receptor, thereby inhibiting the downstream effects of glutamate signaling. The IC50 and KD of UBP 301 for the kainate receptor are 164 μM and 5.94 μM, respectively .
Biochemical Pathways
The kainate receptor, the primary target of UBP 301, is involved in various biochemical pathways, including neuronal signaling . By blocking the kainate receptor, UBP 301 can influence these pathways and their downstream effects.
Pharmacokinetics
It is soluble to 5 mm in dmso with gentle warming , which may have implications for its bioavailability and administration.
Result of Action
The molecular and cellular effects of UBP 301’s action largely depend on the context in which it is used. As a kainate receptor antagonist, it can inhibit glutamate signaling, which may have various effects depending on the specific cellular context .
生化分析
Biochemical Properties
UBP 301 functions as an antagonist of kainate receptors, which are ionotropic glutamate receptors involved in excitatory neurotransmission. The compound exhibits high selectivity for kainate receptors over AMPA receptors, with an apparent dissociation constant (Kd) of 5.94 μM . UBP 301 interacts with the kainate receptor by binding to its ligand-binding domain, thereby inhibiting the receptor’s activation by endogenous ligands such as glutamate. This inhibition prevents the influx of calcium ions through the receptor channel, which is crucial for modulating synaptic transmission and plasticity .
Cellular Effects
UBP 301 has significant effects on various types of cells, particularly neurons. By antagonizing kainate receptors, UBP 301 reduces excitatory neurotransmission, which can protect neurons from excitotoxic damage caused by excessive glutamate release . This neuroprotective effect is particularly relevant in conditions such as epilepsy, ischemia, and neuropathic pain. Additionally, UBP 301 influences cell signaling pathways by modulating calcium ion influx, which can affect downstream signaling cascades, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of UBP 301 involves its binding to the ligand-binding domain of kainate receptors, preventing the activation of these receptors by endogenous ligands like glutamate . This binding inhibits the receptor’s ion channel function, reducing the influx of calcium ions into the neuron. By blocking calcium entry, UBP 301 can modulate various intracellular signaling pathways, including those involved in synaptic plasticity, gene expression, and neuronal survival . The compound’s selectivity for kainate receptors over AMPA receptors is attributed to its unique chemical structure, which allows it to fit specifically into the kainate receptor’s binding pocket .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UBP 301 have been observed to change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to two years when stored at -20°C . In vitro studies have shown that UBP 301 maintains its antagonistic activity over extended periods, although its efficacy may decrease slightly due to gradual degradation . Long-term exposure to UBP 301 in cell cultures has demonstrated sustained neuroprotective effects, with minimal toxicity observed .
Dosage Effects in Animal Models
The effects of UBP 301 vary with different dosages in animal models. At lower doses, UBP 301 effectively reduces excitotoxicity and provides neuroprotection without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential disruptions in normal synaptic transmission and neuronal function . Animal studies have identified a therapeutic window for UBP 301, where the compound’s beneficial effects are maximized while minimizing toxicity .
Metabolic Pathways
UBP 301 is involved in metabolic pathways related to its interaction with kainate receptors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a role in the oxidation and conjugation of UBP 301, facilitating its excretion from the body . The metabolic byproducts of UBP 301 are typically inactive and are excreted via the kidneys .
Transport and Distribution
Within cells and tissues, UBP 301 is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target kainate receptors in the central nervous system . UBP 301 interacts with transporters and binding proteins that facilitate its uptake and distribution within neurons . The compound’s localization and accumulation in specific brain regions are influenced by its affinity for kainate receptors and its ability to penetrate cellular membranes .
Subcellular Localization
UBP 301’s subcellular localization is primarily within the synaptic regions of neurons, where kainate receptors are abundantly expressed . The compound’s activity is influenced by its ability to reach these synaptic sites and bind to the receptors. Post-translational modifications and targeting signals may also play a role in directing UBP 301 to specific subcellular compartments . The precise localization of UBP 301 within neurons is crucial for its effectiveness in modulating synaptic transmission and providing neuroprotection .
属性
IUPAC Name |
4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O6/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSYCOCOIYSZGI-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)C[C@@H](C(=O)O)N)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)







